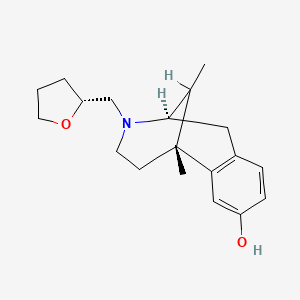

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Descripción general

Descripción

MR-2034 es un compuesto químico conocido por su función como agonista del receptor kappa-opioide. Ha sido estudiado por su capacidad para estimular el eje hipotálamo-hipófisis-adrenal, que juega un papel crucial en la respuesta del cuerpo al estrés . La fórmula química del compuesto es C19H29NO2, y tiene un peso molecular de 303.446 .

Métodos De Preparación

La ruta sintética exacta y las condiciones de reacción son propiedad y, a menudo, requieren una síntesis personalizada . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto se sintetiza normalmente en laboratorios de investigación en condiciones controladas.

Análisis De Reacciones Químicas

MR-2034 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Analgesic Properties

The compound has been identified as a potent analgesic with a unique mechanism of action. Research indicates that it can achieve analgesic potencies up to 100 times greater than morphine without exhibiting typical morphine-like side effects such as respiratory depression or addiction. It acts primarily as a kappa-opioid receptor agonist, stimulating the hypothalamic-pituitary-adrenal axis, which is crucial in the body’s stress response .

1.2 Configuration-Activity Relationships

The analgesic efficacy of 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan is significantly influenced by its stereochemistry. Studies have shown that specific configurations of the N-tetrahydrofurfuryl group are essential for high analgesic potency. This relationship between structure and activity is critical for the design of new analgesics .

4.1 Efficacy in Animal Models

In various studies involving mice and primates, the analgesic effects of this compound were quantitatively assessed using behavioral pain models. The results consistently demonstrated significant pain relief comparable to or exceeding that of morphine without the associated side effects.

| Study Type | Species | Findings |

|---|---|---|

| Analgesic Potency | Mice | Up to 100x more potent than morphine |

| Withdrawal Symptoms | Monkeys | No suppression observed |

Future Directions in Research

Future research on this compound should focus on:

- Expanded Pharmacological Profiles: Investigating other potential therapeutic applications beyond analgesia.

- Long-term Safety Studies: Assessing chronic administration effects in various animal models.

- Clinical Trials: Initiating human trials to evaluate safety and efficacy in pain management.

Mecanismo De Acción

MR-2034 ejerce sus efectos al unirse a los receptores kappa-opioides, que forman parte de la familia de receptores opioides. Esta unión estimula el eje hipotálamo-hipófisis-adrenal, lo que lleva a la liberación de hormona liberadora de corticotropina, hormona adrenocorticotrópica y corticosterona . Los efectos del compuesto se median a través de mecanismos dependientes e independientes de CRH .

Comparación Con Compuestos Similares

MR-2034 es único en su capacidad para estimular el eje hipotálamo-hipófisis-adrenal a través de la activación del receptor kappa-opioide. Los compuestos similares incluyen:

U50,488: Otro agonista del receptor kappa-opioide conocido por sus propiedades analgésicas.

Dinorfina: Un péptido endógeno que actúa como agonista del receptor kappa-opioide.

Nalfurafina: Un agonista sintético del receptor kappa-opioide utilizado en el tratamiento del prurito.

MR-2034 destaca por su estructura molecular específica y sus potentes efectos en el eje hipotálamo-hipófisis-adrenal .

Actividad Biológica

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan, also known as MR-2034, is a compound that has garnered attention due to its biological activity, particularly as a kappa-opioid receptor (KOR) agonist. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Chemical Formula : C19H29NO2

- Molecular Weight : 303.446 g/mol

- CAS Number : 57236-85-8

This compound functions primarily as a KOR agonist. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain, mood, and stress responses. This compound has been observed to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. It has been shown to interact with various opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), demonstrating a dual-target profile that may enhance its efficacy in pain management.

Table 1: Opioid Receptor Affinity and Activity

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| Mu (MOR) | Nanomolar range | Partial Agonist |

| Delta (DOR) | Nanomolar range | Full Agonist |

| Kappa (KOR) | Nanomolar range | Agonist |

Case Studies

- Study on Pain Models : In a study assessing the analgesic effects in mouse models, this compound demonstrated significant pain relief comparable to traditional opioids without the typical side effects such as respiratory depression .

- Respiratory Effects : Unlike many opioids that can depress respiratory function, this compound did not exhibit such effects under normal conditions but did show some respiratory depression under hypercapnic conditions in primate models .

- Comparative Analysis : In comparison with other opioid derivatives, this compound showed a favorable side effect profile and maintained effective analgesic properties without significant addiction potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and distribution within the central nervous system. The compound's ability to cross the blood-brain barrier effectively allows it to exert its analgesic effects rapidly.

Propiedades

IUPAC Name |

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLXMMOJZHSCB-SENCRUMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972735 | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57236-85-8 | |

| Record name | MR 2034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.